
Curcumenone
Overview
Description
Curcumenone is a natural product found in Curcuma aromatica and Curcuma wenyujin with data available.
Mechanism of Action
Target of Action
Curcumenone, also known as (1S,6beta)-1beta-Methyl-4-(1-methylethylidene)-7beta-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one, is a natural compound derived from the Curcuma zedoaria family Curcumin, a related compound, has been shown to interact with multiple signaling molecules such as inflammatory molecules, cell survival proteins, protein kinases, protein reductases, histone acetyltransferase, histone deacetylase, glyoxalase i, xanthine oxidase, proteasome, hiv1 integrase, hiv1 protease, sarco (endo) plasmic reticulum ca 2+ atpase, dna methyltransferases 1, ftsz protofilaments, carrier proteins, and metal ions .
Mode of Action
Curcumin, a similar compound, has been shown to suppress a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . Curcumin also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibits lipid peroxidation as well as peroxide-induced DNA damage .
Biochemical Pathways
Curcumin, a related compound, has been shown to affect multiple biochemical pathways. It has been reported to modulate the NF-κB, MAPK, and Akt signaling pathways . These pathways are involved in inflammation, cell survival, and proliferation. The modulation of these pathways by curcumin leads to its anti-inflammatory, anti-oxidant, and anti-cancer activities .
Pharmacokinetics
Curcumin, a related compound, has been reported to have poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . These factors limit the therapeutic efficacy of curcumin .
Result of Action
Curcumin, a related compound, has been shown to inhibit cell proliferation and induce apoptosis . It also exerts anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis .
Action Environment
It is known that the bioavailability and stability of related compounds like curcumin can be influenced by factors such as ph, temperature, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
Curcumenone interacts with various enzymes, proteins, and other biomolecules, exerting different pharmacological effects. It has been reported to have anti-inflammatory, antioxidant, antibacterial, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis
Cellular Effects
This compound influences cell function in a variety of ways. It has been shown to have anti-proliferative effects, suggesting that it may inhibit cell growth or division . It also has antioxidant properties, which means it can protect cells from damage caused by free radicals
Molecular Mechanism
It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have reported threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specifics of these interactions and the exact metabolic pathways involved are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJLWLCLJEXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100347-96-4 | |
| Record name | Curcumenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


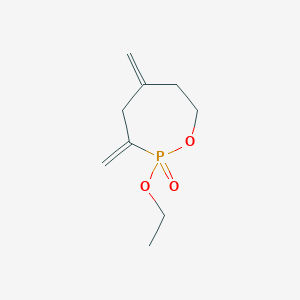
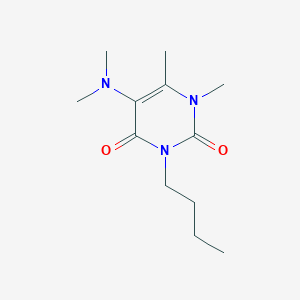


![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
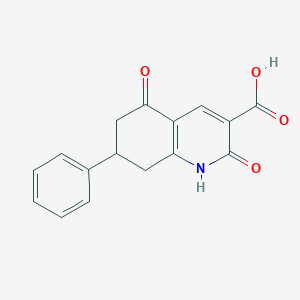
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
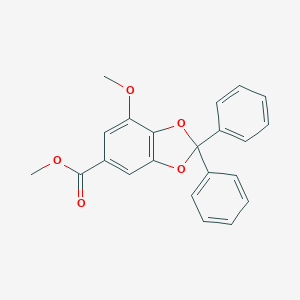

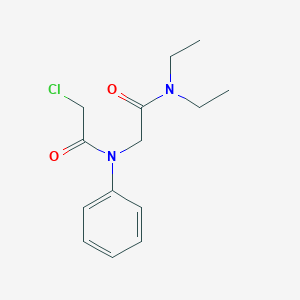
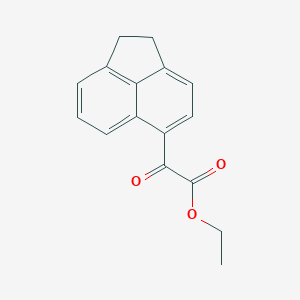
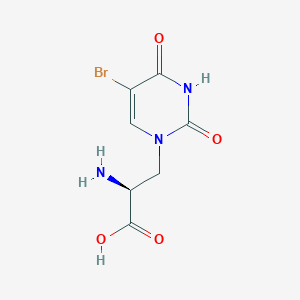
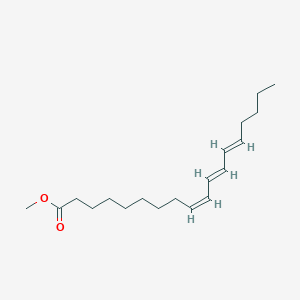
![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
